molecular formula C19H21FN2O2 B7581124 [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester

[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester

Cat. No.: B7581124
M. Wt: 328.4 g/mol
InChI Key: UGTOBILEWVUNBN-UHFFFAOYSA-N
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Description

[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and further cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research in the field of industrial chemistry.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. It has shown promise in binding studies with serotonin and dopamine receptors, making it a candidate for the development of new psychoactive drugs.

Medicine

In medicine, piperazine derivatives are known for their therapeutic properties. This compound, in particular, is being investigated for its potential use in the treatment of neurological disorders, including depression and anxiety.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to changes in mood and behavior. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to influence the central nervous system through its effects on neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)piperazine
  • 1-(2-Fluorophenyl)piperazine
  • 1-(4-Trifluoromethylphenyl)piperazine
  • 1-(4-bromophenyl)piperazine

Uniqueness

Compared to similar compounds, [4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester stands out due to its unique ester functional group, which can influence its pharmacokinetic properties and biological activity. The presence of the ester group can enhance the compound’s ability to cross biological membranes, potentially increasing its efficacy as a drug candidate.

Properties

IUPAC Name

benzyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c20-17-6-8-18(9-7-17)22-12-10-21(11-13-22)14-19(23)24-15-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTOBILEWVUNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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